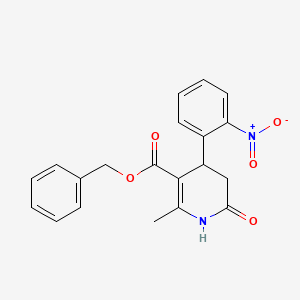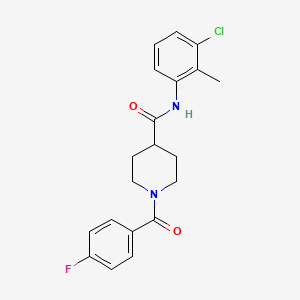![molecular formula C22H21N3O B5236591 2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide, also known as Sudan I, is a synthetic organic compound that is commonly used as a dye in the textile, food, and cosmetic industries. However, it has also been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, it has been used as a model compound for the study of azo dyes and their reactions. In the field of biochemistry, it has been used as a fluorescent probe for the detection of proteins and nucleic acids. In the field of pharmacology, it has been studied for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I is not fully understood. However, it is believed to act by disrupting the normal function of cells and inducing apoptosis (programmed cell death). It has also been shown to inhibit the activity of certain enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound I has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce DNA damage and oxidative stress in cells. In vivo studies have demonstrated its potential as an anticancer agent in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I in lab experiments is its low cost and availability. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which requires careful handling and disposal. It is also important to note that its effects may vary depending on the type of cells or organisms being studied.
Direcciones Futuras
There are several future directions for the study of 2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its use as a fluorescent probe for the detection of biomolecules in living cells. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I is synthesized through a multistep process that involves the reaction of aniline with diazonium salt, followed by the addition of a butanoyl chloride. The resulting product is then purified through recrystallization.
Propiedades
IUPAC Name |
2-phenyl-N-(4-phenyldiazenylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-2-21(17-9-5-3-6-10-17)22(26)23-18-13-15-20(16-14-18)25-24-19-11-7-4-8-12-19/h3-16,21H,2H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMFTXULEPTJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037644 |
Source


|
| Record name | Benzeneacetamide, .alpha.-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
418776-70-2 |
Source


|
| Record name | Benzeneacetamide, .alpha.-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5236518.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide](/img/structure/B5236525.png)
![ethyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5236530.png)
![N-(3'-methoxy-2-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5236545.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5236552.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5236559.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)

![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
